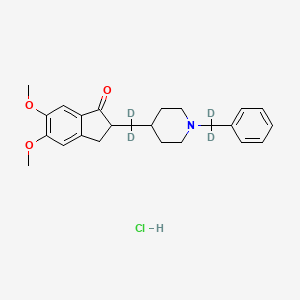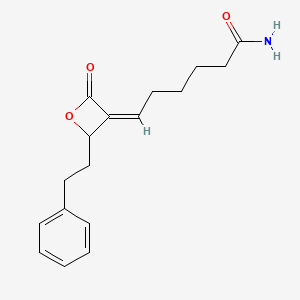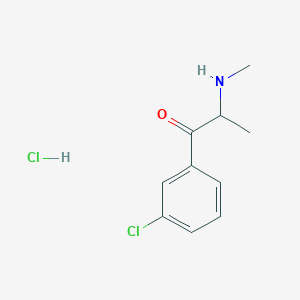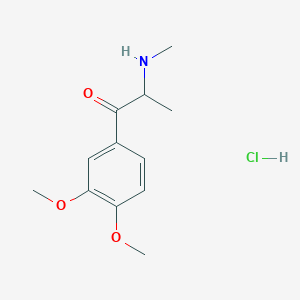
Donepezil-d4 (hydrochloride)
説明
Donepezil-d4 (hydrochloride) is the deuterium labeled Donepezil hydrochloride . Donepezil is used to treat dementia (memory loss and mental changes) associated with mild, moderate, or severe Alzheimer’s disease . It is a reversible, selective AChE inhibitor .
Synthesis Analysis
Donepezil and donepezil-D4 were extracted from human plasma by liquid-liquid extraction using a mixture of hexane and ethyl acetate (70:30 v/v) . The review examines diverse synthetic approaches, evaluating their efficiency, cost, toxicity, and scalability .
Molecular Structure Analysis
The molecular structures of donepezil and donepezil-D4 are represented in various sources . Layers of donepezil molecules parallel to the (101) planes are maintained by columns of chloride anions along the b-axis, where each chloride anion hydrogen bonds to three donepezil molecules each .
Chemical Reactions Analysis
Donepezil-d4 (hydrochloride) is the deuterium labeled Donepezil hydrochloride. Donepezil Hydrochloride (E2020) is a reversible, selective AChE inhibitor with an IC50 of 6.7 nM for AChE activity .
Physical And Chemical Properties Analysis
Donepezil Hydrochloride is the hydrochloride salt of a piperidine derivative with neurocognitive-enhancing activity . Its molecular formula is C24H30ClNO3 .
科学的研究の応用
Alzheimer’s Disease Treatment
Donepezil is a pivotal medication for Alzheimer’s disease (AD) introduced in 1997 . It is a selective acetylcholinesterase inhibitor with 100% oral bioavailability and a 70-hour half-life . It has been successful in managing neurodegenerative disorders, most commonly for the treatment of Alzheimer’s disease .
Neurodegenerative Disorder Management
Donepezil was the first breakthrough medication used in the management of neurodegenerative disorders . Its success in this field has spurred extensive research into its synthesis and structural modifications .
Synthesis and Structural Modifications
The synthesis and derivatives of Donepezil have been a focus of extensive research . Diverse synthetic approaches have been examined, evaluating their efficiency, cost, toxicity, and scalability . Methods range from traditional hazardous chemicals to eco-friendly strategies .
Drug Design Versatility
The versatility of Donepezil in drug design is demonstrated through discussions on analogues and hybrids, including those with lipoic and ferulic acid . Structural modifications and their impact on biological activities are explored, emphasizing their role in developing therapeutic agents for neurodegenerative diseases .
Inhibition of Nitric Oxide and TNF-α Production
Donepezil inhibits the production of nitric oxide (NO) and TNF-α induced by oligomeric amyloid-β (1-42) (AβO 1-42) in primary rat microglial cells .
Increase of Acetylcholine Levels
Donepezil increases acetylcholine levels in the cortex and hippocampus of aged rats when administered at a dose of 1.5 mg/kg .
Reduction of Protein Expression
Donepezil reduces Mac-1 and GFAP protein expression, markers of microglia and astrocyte activation, respectively, in the hippocampal dentate gyrus of a mouse model of Alzheimer’s disease induced by intrahippocampal injection of AβO 1-42 .
Study of Cognition, Memory, and Behavior
As acetylcholine modulates plasticity, excitability, and arousal in the central nervous system, Donepezil has been used to study cognition, memory, and behavior in animal models .
作用機序
Target of Action
Donepezil-d4 (hydrochloride) primarily targets acetylcholinesterase , an enzyme responsible for the hydrolysis of acetylcholine . Acetylcholine is a key neurotransmitter in the brain involved in memory function .
Mode of Action
Donepezil-d4 (hydrochloride) binds and reversibly inhibits acetylcholinesterase, especially acetylcholinesterase .
Biochemical Pathways
The primary biochemical pathway affected by Donepezil-d4 (hydrochloride) is the cholinergic pathway . By inhibiting acetylcholinesterase, Donepezil-d4 (hydrochloride) increases the levels of acetylcholine in the brain, enhancing cholinergic transmission . Additionally, Donepezil-d4 (hydrochloride) may oppose glutamate-induced excitatory transmission via downregulation of NMDA receptors and regulate amyloid proteins .
Pharmacokinetics
Donepezil-d4 (hydrochloride) is well absorbed and undergoes extensive hepatic metabolism via CYP2D6 and 3A4 and glucuronidation to four major metabolites . It is excreted in urine (57%; 17% as unchanged drug) and feces (15%). The time to peak plasma is 3 hours for a 10 mg tablet and around 8 hours for a 23 mg tablet . The elimination half-life is approximately 70 hours, and steady-state levels are reached after 14–21 days of once-daily dosing .
Result of Action
The action of Donepezil-d4 (hydrochloride) results in the management of the behavioral and cognitive effects of Alzheimer’s Disease and other types of dementia .
Action Environment
The action of Donepezil-d4 (hydrochloride) can be influenced by various environmental factors. For instance, the presence of a carbonyl group in the indanone moiety and methoxy groups at specific positions enhance its potency . Furthermore, the clearance of Donepezil-d4 (hydrochloride) can be affected by factors such as renal impairment, age, body weight, and CYP2D6 genotype .
将来の方向性
特性
IUPAC Name |
2-[dideuterio-[1-[dideuterio(phenyl)methyl]piperidin-4-yl]methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H/i12D2,16D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAIAVWHZJNZQQ-XFRCSBOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1CCN(CC1)C([2H])([2H])C2=CC=CC=C2)C3CC4=CC(=C(C=C4C3=O)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Donepezil-d4 (hydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![((3S,4R)-3-Amino-4-hydroxypiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-indol-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone hydrochloride](/img/structure/B593301.png)


![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)


